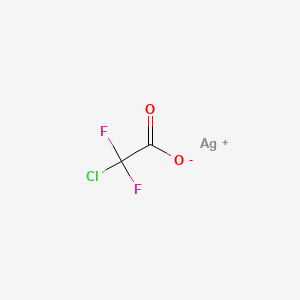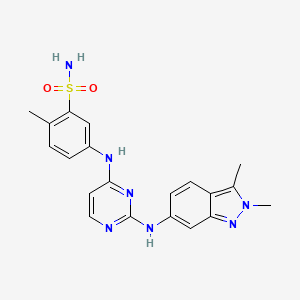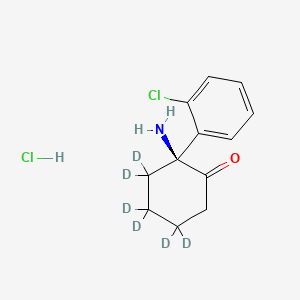
S-Norketamine-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Norketamine-d6 Hydrochloride is a deuterated form of S-Norketamine, a metabolite of ketamine. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of ketamine and its metabolites. The deuterium labeling helps in distinguishing it from non-labeled compounds in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Norketamine-d6 Hydrochloride involves several steps. Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide to form a hydroxy ketone intermediate. This intermediate undergoes imination with methylamine, followed by a rearrangement to produce ketamine. The ketamine is then demethylated to form S-Norketamine, which is subsequently deuterated to obtain S-Norketamine-d6. Finally, the compound is converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
S-Norketamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxynorketamine.
Reduction: It can be reduced back to ketamine.
Substitution: It can undergo substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Various alkyl halides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Hydroxynorketamine
Reduction: Ketamine
Substitution: Alkylated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
S-Norketamine-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism of ketamine.
Biology: Helps in understanding the biological pathways and effects of ketamine and its metabolites.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to develop new therapeutic agents.
Industry: Employed in the development of new anesthetic and antidepressant drugs
Wirkmechanismus
S-Norketamine-d6 Hydrochloride exerts its effects primarily through the N-methyl-D-aspartate (NMDA) receptor. It acts as a non-competitive antagonist, blocking the receptor and preventing the excitatory neurotransmitter glutamate from binding. This leads to a reduction in neuronal excitability and has been associated with antidepressant effects. The compound also influences other neurotransmitter systems, including cholinergic, opioidergic, and monoaminergic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
R-Ketamine: Another enantiomer of ketamine with similar pharmacological properties.
Esketamine: The S-enantiomer of ketamine, used as an antidepressant.
Hydroxynorketamine: A metabolite of ketamine with potential therapeutic effects.
Uniqueness
S-Norketamine-d6 Hydrochloride is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling provides a distinct advantage in distinguishing it from other non-labeled compounds, making it invaluable in research settings .
Eigenschaften
Molekularformel |
C12H15Cl2NO |
|---|---|
Molekulargewicht |
266.19 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2-chlorophenyl)-3,3,4,4,5,5-hexadeuteriocyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H/t12-;/m0./s1/i3D2,4D2,8D2; |
InChI-Schlüssel |
CLPOJGPBUGCUKT-XGGGMOROSA-N |
Isomerische SMILES |
[2H]C1(CC(=O)[C@](C(C1([2H])[2H])([2H])[2H])(C2=CC=CC=C2Cl)N)[2H].Cl |
Kanonische SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


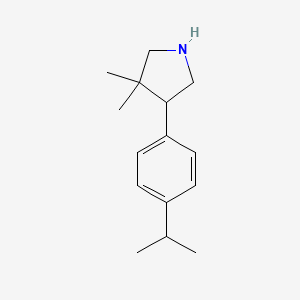
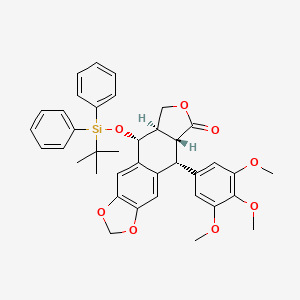
![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)

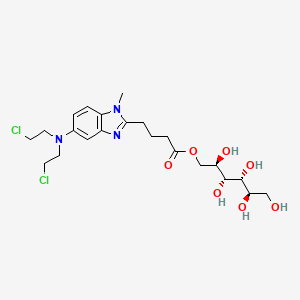
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
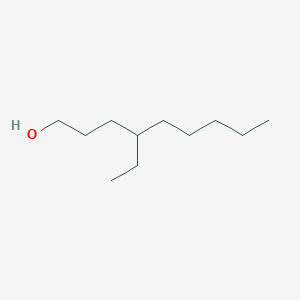
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
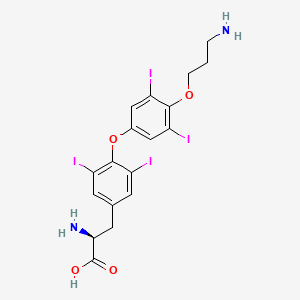
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
